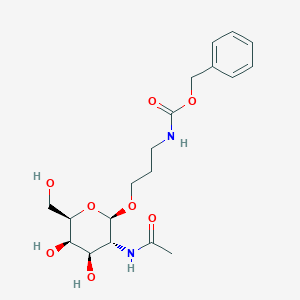
2-(Difluoromethyl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-fluoropyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields of chemistry and industry. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct C−H-difluoromethylation of pyridines using difluorocarbene reagents under mild conditions . Another approach involves metal-catalyzed cross-coupling reactions, which allow for the selective introduction of difluoromethyl groups .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-fluoropyridine often employs scalable methods such as metal-catalyzed cross-coupling reactions and radical processes. These methods are preferred due to their efficiency, selectivity, and ability to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions are commonly used to introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal catalysts (such as palladium and copper), and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane and acetonitrile .
Major Products Formed
The major products formed from these reactions include various difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug candidates.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The highly polarized C−H bond of the difluoromethyl group makes it a competent hydrogen bond donor, allowing it to interact with enzymes and receptors through hydrogen bonding . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-Difluoromethylpyridine: Similar in structure but lacks the additional fluorine atom at the 5-position.
5-Fluoropyridine: Contains a fluorine atom at the 5-position but lacks the difluoromethyl group.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2 and 6 positions but lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-5-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a versatile compound in various applications .
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKKQQOJCGGSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)

![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)


![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)


![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)




